![molecular formula C14H15NO2S B499962 (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine CAS No. 54306-15-9](/img/structure/B499962.png)
(4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine
描述
(4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine, also known by its IUPAC name, is a compound with the molecular formula C14H15NO2S. It is characterized by the presence of a sulfonyl group attached to a methylphenyl moiety, which is further connected to a phenylamine group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-aminobenzyl alcohol under basic conditions. The reaction proceeds through the formation of an intermediate sulfonate ester, which is subsequently reduced to yield the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
(4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are employed.
Major Products
Oxidation: Formation of 4-{[(4-Methylphenyl)sulfonyl]methyl}nitrobenzene.
Reduction: Formation of 4-{[(4-Methylphenyl)sulfonyl]methyl}phenylsulfide.
Substitution: Formation of 4-{[(4-Methylphenyl)sulfonyl]methyl}bromobenzene.
科学研究应用
(4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
作用机制
The mechanism of action of (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. Additionally, the aromatic rings can engage in π-π interactions with receptor sites, modulating their function .
相似化合物的比较
Similar Compounds
- (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)methanol
- (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)acetate
- (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)thiol
Uniqueness
Compared to its analogs, (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine is unique due to its amine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
属性
IUPAC Name |
4-[(4-methylphenyl)sulfonylmethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-11-2-8-14(9-3-11)18(16,17)10-12-4-6-13(15)7-5-12/h2-9H,10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZPBJJIOPGWOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501240628 | |
| Record name | 4-[[(4-Methylphenyl)sulfonyl]methyl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501240628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54306-15-9 | |
| Record name | 4-[[(4-Methylphenyl)sulfonyl]methyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54306-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[(4-Methylphenyl)sulfonyl]methyl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501240628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-ethoxy-N-[(5-phenylfuran-2-yl)methyl]propan-1-amine](/img/structure/B499879.png)
![N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B499882.png)
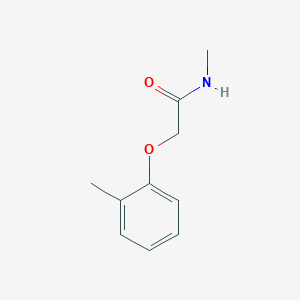
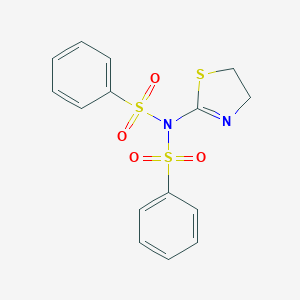
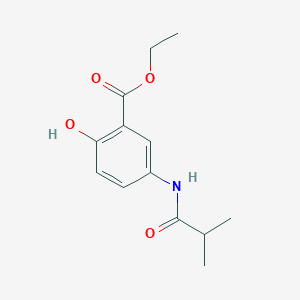
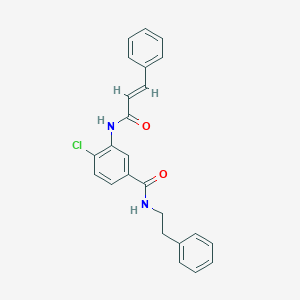
![4-Chloro-2-[(3,4-dimethoxybenzoyl)amino]phenyl 3,4-dimethoxybenzoate](/img/structure/B499890.png)
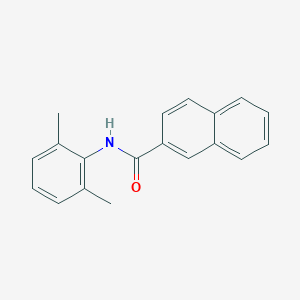
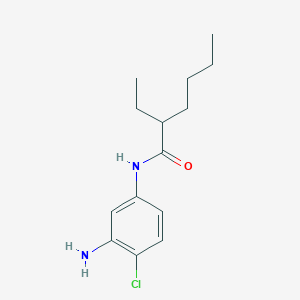
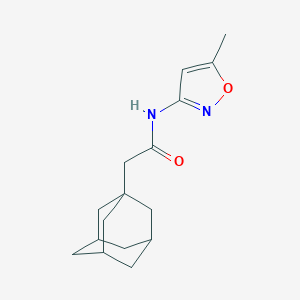
![1-(3-Chlorophenyl)-3-[4-(piperidine-1-carbonyl)phenyl]urea](/img/structure/B499897.png)
![1-{[4-(acetylamino)phenyl]sulfonyl}-N-(1,2-dihydroacenaphthylen-5-yl)prolinamide](/img/structure/B499898.png)


